N-(2,4-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]AMINE N-(2,4-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]AMINE
Brand Name: Vulcanchem
CAS No.:
VCID: VC11046930
InChI: InChI=1S/C16H19NO2S/c1-18-14-8-7-12(16(10-14)19-2)11-17-13-5-4-6-15(9-13)20-3/h4-10,17H,11H2,1-3H3
SMILES: COC1=CC(=C(C=C1)CNC2=CC(=CC=C2)SC)OC
Molecular Formula: C16H19NO2S
Molecular Weight: 289.4 g/mol

N-(2,4-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]AMINE

CAS No.:

Cat. No.: VC11046930

Molecular Formula: C16H19NO2S

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]AMINE -

Specification

Molecular Formula C16H19NO2S
Molecular Weight 289.4 g/mol
IUPAC Name N-[(2,4-dimethoxyphenyl)methyl]-3-methylsulfanylaniline
Standard InChI InChI=1S/C16H19NO2S/c1-18-14-8-7-12(16(10-14)19-2)11-17-13-5-4-6-15(9-13)20-3/h4-10,17H,11H2,1-3H3
Standard InChI Key JYOSQQWTMWSPHZ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)CNC2=CC(=CC=C2)SC)OC
Canonical SMILES COC1=CC(=C(C=C1)CNC2=CC(=CC=C2)SC)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(2,4-Dimethoxybenzyl)-N-[3-(methylsulfanyl)phenyl]amine features a benzylamine backbone substituted with methoxy groups at the 2- and 4-positions of the benzyl ring and a methylsulfanyl group at the 3-position of the phenylamine moiety. The IUPAC name, N-[(2,4-dimethoxyphenyl)methyl]-3-methylsulfanylaniline, reflects this substitution pattern. The methoxy groups (-OCH3_3) enhance electron density on the aromatic rings, while the methylsulfanyl (-SCH3_3) group introduces steric bulk and potential redox activity.

Key Physicochemical Properties

PropertyValue
Molecular FormulaC16H19NO2S\text{C}_{16}\text{H}_{19}\text{NO}_{2}\text{S}
Molecular Weight289.4 g/mol
Exact Mass289.114 Da
Topological Polar Surface Area45.5 Ų
LogP (Partition Coefficient)3.4 (estimated)

The compound’s moderate lipophilicity (logP3.4\log P \approx 3.4) suggests reasonable membrane permeability, a trait advantageous for bioactive molecules. The polar surface area (45.5 Ų) aligns with typical values for amines, indicating potential solubility in polar aprotic solvents.

Synthetic Strategies and Optimization

Proposed Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous routes from patent literature and thiourea derivative syntheses provide plausible methodologies .

Route 1: Reductive Amination

  • Starting Materials: 2,4-Dimethoxybenzaldehyde and 3-(methylsulfanyl)aniline.

  • Condensation: React the aldehyde with the amine in ethanol under acidic catalysis to form an imine intermediate.

  • Reduction: Use sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) or catalytic hydrogenation to reduce the imine to the secondary amine .

RCHO+R’NH2H+RCH=NR’ReductionRCH2NHR’\text{RCHO} + \text{R'NH}_2 \xrightarrow{\text{H}^+} \text{RCH=NR'} \xrightarrow{\text{Reduction}} \text{RCH}_2\text{NHR'}

This method mirrors the synthesis of N-(3,4-dimethoxybenzyl)amide derivatives, where reductive amination proved effective .

Route 2: Nucleophilic Substitution

  • Acylation: React 2,4-dimethoxybenzylamine with 3-(methylsulfanyl)benzoyl chloride in anhydrous ether.

  • Deprotection: Remove the acyl group under basic conditions to yield the secondary amine .

RNH2+R’COClRNHCOR’BaseRNHR’\text{RNH}_2 + \text{R'COCl} \rightarrow \text{RNHCOR'} \xrightarrow{\text{Base}} \text{RNHR'}

Green Chemistry Considerations

The patent CN102001958A highlights dimethyl carbonate as a non-toxic methylating agent, suggesting its utility for introducing methoxy groups in related compounds . Adapting this approach could improve the sustainability of synthesizing the 2,4-dimethoxybenzyl moiety.

Analytical Characterization

Infrared Spectroscopy (IR)

  • Methoxy Groups: Strong absorption bands at 2830cm1\approx 2830 \, \text{cm}^{-1} (C-O stretching) and 1250cm11250 \, \text{cm}^{-1} (O-CH3_3 bending).

  • Methylsulfanyl Group: C-S stretch at 670700cm1670–700 \, \text{cm}^{-1}.

  • N-H Stretch: Broad band at 33503450cm13350–3450 \, \text{cm}^{-1} for the secondary amine.

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H}-NMR (CDCl3_3):

    • Methoxy protons: Two singlets at δ3.75\delta \, 3.75 and 3.82ppm3.82 \, \text{ppm}.

    • Aromatic protons: Multiplet signals between δ6.67.3ppm\delta \, 6.6–7.3 \, \text{ppm}.

    • Methylsulfanyl protons: Singlet at δ2.48ppm\delta \, 2.48 \, \text{ppm}.

  • 13C^{13}\text{C}-NMR:

    • Methoxy carbons: δ55.8\delta \, 55.8 and 56.1ppm56.1 \, \text{ppm}.

    • Methylsulfanyl carbon: δ15.3ppm\delta \, 15.3 \, \text{ppm}.

Mass Spectrometry

  • ESI-MS: Predominant molecular ion peak at m/z289.4[M+H]+m/z \, 289.4 \, [\text{M}+\text{H}]^+.

Physicochemical and Biological Properties

Solubility and Stability

The compound’s solubility is likely highest in dichloromethane and dimethylformamide, with limited solubility in water due to its lipophilic groups. Stability under ambient conditions is expected, though prolonged exposure to light or oxidants may degrade the methylsulfanyl moiety.

Toxicity Profile

Aromatic amines often exhibit hepatotoxicity and carcinogenicity, but the methoxy and methylsulfanyl groups may mitigate these risks. In vitro assays for similar compounds show moderate cytotoxicity (IC50_{50} values ranging 10–50 µM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator